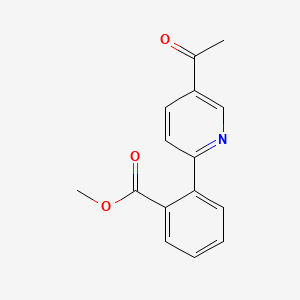

METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE

Description

Methyl 2-(5-acetylpyridin-2-yl)benzoate is a benzoate ester derivative featuring a pyridine ring substituted with an acetyl group at the 5-position and a benzoate ester at the 2-position. For instance, similar compounds are synthesized via condensation reactions involving substituted diamines or coupling reactions in polar aprotic solvents like dimethylformamide (DMF) with catalysts such as Na₂S₂O₅ . The acetyl group on the pyridine ring likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. Such derivatives are often explored for pharmaceutical or agrochemical applications due to their modular functionalization .

Properties

IUPAC Name |

methyl 2-(5-acetylpyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)11-7-8-14(16-9-11)12-5-3-4-6-13(12)15(18)19-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUJUEAAVUFXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-acetyl-2-bromopyridine. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and esterification, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The ester moiety can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Methyl 2-(5-acetylpyridin-2-yl)benzoate has been investigated for its potential antitumor properties. Research indicates that derivatives of this compound can exhibit significant inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. For instance, modifications to the methyl ester functionality have shown enhanced MMP inhibitory activities, suggesting potential applications in cancer therapy .

Structure-Activity Relationships

A study on the structure-activity relationships of various derivatives, including methyl esters, revealed that specific substitutions on the aromatic rings can lead to improved bioactivity against cancer cell lines. The introduction of different functional groups can modulate hydrophobicity and electronic properties, which are essential for enhancing the therapeutic efficacy of these compounds .

Synthesis and Chemical Properties

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of 5-acetylpyridine with benzoic acid derivatives under specific catalytic conditions. This process can be optimized to yield high purity and yield, making it suitable for further modifications and applications in drug development .

Chemical Stability and Solubility

this compound exhibits favorable solubility profiles in organic solvents, which enhances its applicability in pharmaceutical formulations. Its stability under physiological conditions is also crucial for its potential use as a drug candidate .

Materials Science Applications

Coordination Chemistry

The compound has been explored for its ability to form coordination complexes with transition metals. These complexes can exhibit unique properties that are beneficial for applications in catalysis and materials science. The formation of metal-ligand complexes has been shown to enhance the photophysical properties of the original compound, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials .

Mechanism of Action

The mechanism of action of METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The acetyl group and pyridine ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in the acetylpyridinyl-benzoate framework. Below is a comparative analysis with key analogs:

Table 1: Comparison of Methyl 2-(5-Acetylpyridin-2-yl)benzoate and Related Compounds

Key Differences and Trends

Substituent Effects on Reactivity and Stability: Electron-Withdrawing Groups (EWGs): The acetyl group in the target compound and C1’s quinoline derivatives enhance stability via resonance but may reduce solubility in polar solvents . In contrast, EWGs like sulfonylurea in bensulfuron-methyl ester increase herbicidal activity by improving target binding . Hydrogen Bonding: Compounds with hydroxy or acetamido groups (e.g., methyl 4-acetamido-2-hydroxybenzoate) exhibit stronger intermolecular interactions, affecting crystallization behavior .

Synthetic Complexity: Piperazinyl-quinoline derivatives (C1-C7) require multi-step synthesis involving carbonyl coupling and crystallization, yielding solids with >95% purity . Benzimidazole analogs (e.g., ) are synthesized in one-pot reactions, highlighting efficiency for heterocyclic systems.

Biological and Industrial Relevance: Quinoline-piperazine derivatives (C1-C7) show promise in medicinal chemistry for kinase inhibition, attributed to their planar aromatic systems and hydrogen-bonding capabilities . Sulfonylurea-based benzoates (e.g., bensulfuron-methyl) are potent herbicides due to their ability to inhibit acetolactate synthase in plants .

Spectral and Physical Properties

- NMR and HRMS : All synthesized compounds in were confirmed via ¹H NMR and high-resolution mass spectrometry, with aromatic protons in the range of δ 7.0–8.5 ppm and molecular ions matching theoretical values .

- Melting Points and Solubility: C1-C7 derivatives are yellow or white solids with moderate solubility in ethyl acetate, while benzimidazole analogs () are less soluble in non-polar solvents due to polar functional groups .

Biological Activity

Methyl 2-(5-acetylpyridin-2-yl)benzoate is an organic compound belonging to the class of benzoic acid esters, notable for its unique structure featuring a pyridine ring substituted with an acetyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N1O2, and its structure can be represented as follows:

Key Features:

- Pyridine Ring: The presence of the pyridine moiety is critical for its biological activity.

- Acetyl Group: This functional group may influence the compound's interaction with biological targets.

1. Anti-fibrotic Properties

Research indicates that this compound has been investigated for its anti-fibrotic effects. Fibrosis is a pathological condition characterized by excessive connective tissue formation, often leading to organ dysfunction. The compound's mechanism of action may involve the inhibition of fibrogenic pathways, although specific molecular targets remain to be fully elucidated.

2. Antimicrobial Activity

Preliminary studies suggest that related compounds with similar structures exhibit antimicrobial properties against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Candida albicans .

3. Antitumor Potential

There is emerging evidence that compounds with a similar structural framework may possess antitumor activities. For instance, studies on related pyridine derivatives have demonstrated cytotoxic effects against human cancer cell lines, indicating a potential avenue for further exploration in cancer therapeutics .

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in fibrogenesis and tumor progression. The acetyl and pyridine groups likely play crucial roles in these interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Methyl 3-(5-acetylpyridin-2-yl)benzoate | Similar pyridine and acetyl groups | Investigated for anti-fibrotic properties |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Pyridine moiety | Known for anti-fibrotic activities |

| Pyridin-3-amine derivatives | Contains a pyridine ring | Various biological applications |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their anti-HIV activities, demonstrating significant antiviral potential in certain analogs .

- Antimicrobial Studies : Research on metal complexes derived from similar ligands showed promising antimicrobial activity against pathogenic bacteria, suggesting that this compound might share similar properties .

- Cytotoxicity Assessments : Investigations into related compounds indicated cytotoxic effects against several cancer cell lines, highlighting the need for further studies on this compound as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with literature reviews of analogous benzoate derivatives (e.g., methyl-2-benzoylbenzoate) to identify feasible pathways such as Friedel-Crafts acylation or Suzuki-Miyaura coupling. Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. Monitor reaction progress via HPLC or TLC, and validate purity with NMR and mass spectrometry . For pyridine-acetyl group incorporation, consider protecting-group strategies to prevent unwanted side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm aromatic proton environments and ester/ketone functionalities. Compare chemical shifts with DFT-predicted values for validation .

- IR Spectroscopy : Identify carbonyl stretches (C=O) from the acetyl (1700–1750 cm) and ester (1720–1740 cm) groups to rule out tautomerization or degradation .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns and verify molecular ion peaks .

Q. How can researchers address solubility challenges during in vitro bioactivity assays for this compound?

- Methodological Answer : Screen solvents (e.g., DMSO, ethanol, acetonitrile) using Hansen solubility parameters to maximize dissolution without destabilizing the compound. For aqueous assays, employ co-solvents (≤1% v/v) and confirm stability via UV-Vis spectroscopy over 24 hours. Include negative controls to rule out solvent interference in biological activity .

Advanced Research Questions

Q. What theoretical frameworks guide the exploration of this compound’s electronic properties and reactivity?

- Methodological Answer : Apply Density Functional Theory (DFT) to model the compound’s HOMO-LUMO gaps, charge distribution, and possible reaction intermediates. Validate computational results with experimental data (e.g., cyclic voltammetry for redox potentials). Link findings to broader theories of aromatic electrophilic substitution or ligand-metal interactions in catalysis .

Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

- Methodological Answer : Conduct a meta-analysis of published protocols to isolate variables such as ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) or solvent effects. Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) and employ statistical tools (ANOVA) to identify significant factors. Publish null results to clarify ambiguities .

Q. What methodologies are recommended for studying the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer :

- Degradation Studies : Use HPLC-MS/MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products. Apply OECD Guideline 307 for soil half-life determination .

- Ecotoxicology : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, Danio rerio) following ISO 6341 protocols. Correlate results with LogP values to predict bioaccumulation potential .

Data Contradiction and Reproducibility

Q. How should researchers approach discrepancies in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) and validate cell line authenticity via STR profiling. Use multiplex assays (e.g., Luminex) to compare cytokine/kinase activity across models. Apply Hill slope analysis to dose-response curves to identify mechanistic variations (e.g., receptor affinity vs. off-target effects) .

Experimental Design and Validation

Q. What statistical frameworks ensure robust validation of this compound’s role in inhibiting specific enzymatic targets?

- Methodological Answer : Implement a randomized block design for in vitro enzyme assays to control batch variability. Use Michaelis-Menten kinetics to calculate values, and validate via Lineweaver-Burk plots. Include positive/negative controls and report effect sizes with 95% confidence intervals to enhance reproducibility .

Theoretical and Computational Integration

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound with protein targets?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s force field with GAFF2 and validate using co-crystallized ligands (PDB structures). Compare binding poses with mutagenesis data to refine scoring functions .

Tables for Methodological Reference

| Parameter | Analytical Technique | Validation Criteria |

|---|---|---|

| Purity (>95%) | HPLC (C18 column, 254 nm) | Single peak with asymmetry factor ≤1.2 |

| Solubility in DMSO | UV-Vis (280 nm) | Absorbance linearity (R² ≥0.99) |

| Degradation Half-life (pH 7) | LC-MS/MS (MRM mode) | <10% degradation over 24 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.